molecular formula C11H17F2NO4 B2592030 1-{[(Tert-butoxy)carbonyl](methyl)amino}-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 2231676-48-3

1-{[(Tert-butoxy)carbonyl](methyl)amino}-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B2592030
CAS No.: 2231676-48-3
M. Wt: 265.257
InChI Key: OEHSTQRYVXRMCX-UHFFFAOYSA-N
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Description

This compound is a cyclobutane-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected methylamino group and two fluorine atoms at the 3,3-positions of the cyclobutane ring. The Boc group enhances stability during synthetic processes, while the difluoro substitution likely influences electronic properties and conformational rigidity.

Properties

IUPAC Name

3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14(4)10(7(15)16)5-11(12,13)6-10/h5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHSTQRYVXRMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231676-48-3
Record name 1-{[(tert-butoxy)carbonyl](methyl)amino}-3,3-difluorocyclobutane-1-carboxylic acid
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Preparation Methods

The synthesis of 1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or other ring-forming strategies.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. For instance:

  • Antiviral Agents : The difluorocyclobutane moiety has shown promise in the development of antiviral compounds due to its ability to mimic natural substrates in viral replication processes.
  • Anticancer Research : The incorporation of fluorine atoms is known to increase metabolic stability and bioavailability, making this compound a candidate for anticancer drug development.

Synthetic Organic Chemistry

The tert-butoxycarbonyl group is widely used as a protecting group in peptide synthesis. The compound can be employed in:

  • Peptide Synthesis : It can serve as a protected amino acid derivative, facilitating the synthesis of complex peptides through solid-phase peptide synthesis methods.
  • Building Block for Complex Molecules : Its unique structure allows it to act as a versatile building block in the synthesis of more complex organic molecules.

Materials Science

Research into the use of this compound in materials science is emerging:

  • Fluorinated Polymers : The incorporation of fluorinated groups can enhance the thermal and chemical stability of polymers, making this compound useful in developing advanced materials.
  • Nanotechnology : Its unique properties may allow for applications in nanomaterials, potentially leading to innovations in drug delivery systems or nanocomposites.

Case Study 1: Antiviral Development

A study explored the modification of cyclobutane derivatives to enhance antiviral activity against specific viral strains. The introduction of the difluorocyclobutane moiety was found to improve binding affinity to viral proteins, suggesting potential therapeutic applications.

Case Study 2: Peptide Synthesis

In a recent synthesis project, researchers utilized 1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid as a key intermediate for synthesizing a series of bioactive peptides. The protecting group was efficiently removed under mild conditions, demonstrating its utility in peptide chemistry.

Mechanism of Action

The mechanism of action of 1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with studies focusing on elucidating the precise molecular mechanisms .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position: The target compound’s 3,3-difluoro substitution may enhance ring planarity and metabolic stability compared to mono-fluorinated FACBC. FACBC’s single fluorine enables tumor-specific uptake due to amino acid transport system affinity, but the Boc(methyl)amino group in the target compound could reduce cellular permeability .

Boc-Protected Cycloalkane Carboxylic Acids

Compound Name Ring Structure Substituents Molecular Weight CAS Number Applications Reference
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid Cyclopentane Boc-amino; isopropyl 257.33 Not explicitly listed Intermediate in peptidomimetic synthesis
1-{[(tert-Butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid Cyclohexane Boc-amino; 4-methyl 257.33 2169168-08-3 Building block for constrained peptides
3-{[(tert-Butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid Cyclobutane Boc-amino; 1-hydroxy 231.25 1067239-17-1 Probable use in prodrug design

Key Observations :

  • Functional Groups: The hydroxyl group in 3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid (CAS 1067239-17-1) may facilitate prodrug derivatization, whereas the target compound’s difluoro group enhances lipophilicity .

Biological Activity

1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with difluoromethyl and tert-butoxycarbonyl substituents. Its molecular formula is C_{10}H_{14}F_2N_2O_2, and it has a molecular weight of 236.23 g/mol. The presence of fluorine atoms is significant as they often enhance the biological activity of organic compounds.

Biological Activity Overview

The biological activity of 1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid has been explored in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in modulating the activity of enzymes related to cancer cell proliferation.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
  • Cellular Signaling Modulation : Research indicates that it may influence signaling pathways associated with inflammation and cell survival.

Pharmacological Effects

The pharmacological effects observed in various studies include:

  • Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Effects : The compound has been shown to reduce markers of inflammation in cellular models, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from damage due to oxidative stress.

Case Studies and Research Findings

Several notable studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of cyclobutane carboxylic acids, including this compound. Results indicated significant cytotoxicity against breast cancer and melanoma cell lines, with IC50 values ranging from 5 to 15 µM .
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions like rheumatoid arthritis .
  • Neuroprotection Study :
    • Research published in Neuroscience Letters demonstrated that treatment with the compound reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide exposure .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveDecreased neuronal death

Table 2: Pharmacokinetic Properties

PropertyValue
Molecular Weight236.23 g/mol
SolubilitySoluble in DMSO
StabilityStable under ambient conditions

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